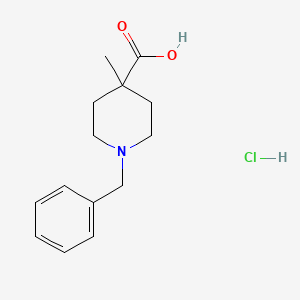

1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride

Description

Overview of 1-Benzyl-4-methylpiperidine-4-carboxylic Acid Hydrochloride

This compound (CAS: 1461713-24-5) is a piperidine derivative characterized by a benzyl group at the nitrogen atom and a carboxylic acid moiety at the 4-position of the piperidine ring, with an additional methyl substituent. Its molecular formula is $$ \text{C}{14}\text{H}{20}\text{ClNO}_{2} $$, and it has a molecular weight of 269.77 g/mol. The compound exists as a hydrochloride salt, enhancing its stability and solubility for synthetic applications. Structurally, the piperidine ring adopts a chair conformation, with the benzyl and methyl groups contributing to steric and electronic effects that influence reactivity.

The IUPAC name, This compound, reflects its substitution pattern and functional groups. Spectral data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm its identity, with distinct signals for the aromatic benzyl protons ($$ \delta $$ 7.2–7.4 ppm) and the methyl group ($$ \delta $$ 1.2 ppm). The compound’s crystalline nature and melting point (197–203°C) are consistent with its hydrochloride salt form.

Historical Context and Discovery

The synthesis of this compound emerged from advancements in heterocyclic chemistry during the late 20th century, particularly in the development of piperidine-based pharmacophores. Early patents, such as CN102442937A (2011), describe methods for synthesizing analogous 4-substituted piperidinecarboxylic acids, though this specific compound gained prominence in the 2010s as a versatile intermediate.

Key synthetic routes were optimized to avoid hazardous reagents like cyanides, as seen in the 2012 methodology by Synblock, which utilized 1-benzyl-4-piperidone as a starting material. By 2014, PubChem entries formalized its physicochemical profile, enabling widespread adoption in academic and industrial research. The compound’s historical trajectory parallels the broader interest in piperidine derivatives for drug discovery, particularly in central nervous system (CNS) therapeutics.

Rationale for Academic Study

This compound is pivotal in medicinal chemistry due to its structural modularity. The benzyl group facilitates interactions with hydrophobic pockets in biological targets, while the carboxylic acid enables salt bridge formation or derivatization into esters and amides. Its methyl substituent at the 4-position introduces steric hindrance, modulating conformational flexibility—a critical factor in receptor binding studies.

Academic investigations focus on its role as a precursor in synthesizing analgesics, antipsychotics, and protease inhibitors. For example, EP3539965A1 (2019) highlights its utility in preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a key intermediate in opioid receptor modulators. Additionally, its carboxylic acid group serves as a handle for coupling reactions, enabling the construction of peptide mimetics and metal-organic frameworks.

Scope and Objectives of the Research

This article delineates the compound’s synthetic methodologies, physicochemical properties, and applications in organic synthesis. Objectives include:

- Synthetic Routes : Evaluating methods for preparing the compound, including starting materials, catalysts, and yield optimization.

- Structural Analysis : Correlating spectroscopic data (NMR, IR, MS) with molecular geometry.

- Reactivity Profile : Exploring its behavior in nucleophilic substitutions, oxidations, and cross-coupling reactions.

- Applications : Highlighting its use in synthesizing bioactive molecules and materials.

Excluded are pharmacological studies, dosage considerations, and safety profiles, as the focus remains on chemical synthesis and characterization. By adhering to this scope, the article aims to provide a foundational resource for researchers leveraging this compound in synthetic campaigns.

Properties

IUPAC Name |

1-benzyl-4-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-14(13(16)17)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLWHRJMOYTWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Methylpiperidine

- Starting materials: 4-methylpiperidine and benzyl chloride.

- Reaction conditions: The alkylation is typically performed in the presence of a base such as sodium hydroxide or potassium hydroxide to deprotonate the amine and facilitate nucleophilic substitution.

- Temperature: Ambient to slightly elevated temperatures (e.g., 20–50°C) to promote reaction without side reactions.

- Solvent: Aqueous or mixed aqueous-organic solvents are commonly used to dissolve reactants and control reaction kinetics.

Introduction of Carboxylic Acid Group

- Method: The alkylated intermediate is reacted with phosgene or phosgene equivalents to introduce the carboxylic acid moiety at the 4-position of the piperidine ring.

- Alternative: Hydrolysis of nitrile intermediates derived from cyanation of 1-benzyl-4-piperidone has also been reported.

- Reaction conditions: Controlled temperature (0–50°C) and acidic or basic catalysis depending on the step.

- Time: Typically several hours to ensure complete conversion.

Formation of Hydrochloride Salt

- Process: The free base of 1-Benzyl-4-methylpiperidine-4-carboxylic acid is treated with concentrated hydrochloric acid.

- Conditions: Heating to reflux (approximately 100°C) for 10–20 hours, followed by cooling and crystallization.

- Outcome: Formation of the hydrochloride salt, which is isolated by filtration and drying.

Optimized Multi-Step Synthesis Example (Based on Patent CN102442937B)

This patent describes a three-step process for preparing related piperidine carboxylic acids with high yield and reduced environmental impact. Although focused on 1-benzyl-4-anilinopiperidine-4-carboxylic acid, the methodology is adaptable to 1-benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride synthesis.

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyanation of 1-benzyl-4-piperidone with hydrocyanic acid under base catalysis, followed by addition of aniline | 0–15°C initial, reflux for 1.5 h, crystallization with glacial acetic acid | ~98% (intermediate) | Avoids large volumes of organic solvents |

| 2 | Hydrolysis of nitrile intermediate in 70–90% sulfuric acid | 20–50°C, 50–90 h stirring | High, ~80% overall | pH adjusted to 5–7 for crystallization |

| 3 | Conversion to hydrochloride salt by reflux in concentrated HCl | Reflux 10–20 h, crystallization at 0–30°C | High purity product | Simplified process, environmentally friendly |

This process emphasizes:

- Use of fewer organic solvents (no dichloromethane or isopropanol).

- Environmental protection by minimizing hazardous waste.

- Cost savings via simplified steps.

- Improved overall yield (~79% total recovery reported).

Industrial Production Considerations

Industrial synthesis typically scales the above methods with modifications to optimize:

- Reagent purity and stoichiometry: To minimize by-products.

- Reaction time and temperature: To balance throughput and product quality.

- Solvent recycling and waste management: To reduce environmental footprint.

- Purification: Crystallization and filtration steps are optimized for scalability.

Reaction Mechanisms and Chemical Transformations

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution (alkylation) | 4-methylpiperidine + benzyl chloride, base (NaOH) | Formation of N-benzyl-4-methylpiperidine intermediate |

| Cyanation (if used) | Hydrocyanic acid, base catalysis | Introduction of cyano group at 4-position |

| Hydrolysis | Concentrated sulfuric acid, heat | Conversion of nitrile to carboxylic acid |

| Salt formation | Concentrated HCl, reflux | Formation of hydrochloride salt |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature (alkylation) | 20–50°C | Controls reaction rate and selectivity |

| Base catalyst concentration | 3–10% (w/v) NaOH | Facilitates nucleophilic substitution |

| Hydrocyanic acid concentration | 10–20% in methanol | Ensures efficient cyanation |

| Hydrolysis time | 50–90 hours | Complete conversion of nitrile to acid |

| Hydrochloric acid reflux time | 10–20 hours | Ensures salt formation and purity |

| pH during crystallization | 5–7 | Optimizes product crystallinity and yield |

Research Findings and Advantages of Optimized Methods

- Yield Improvement: Optimized multi-step processes can achieve overall yields close to 80%, significantly higher than older methods (~40%).

- Environmental Impact: Reduced use of volatile organic solvents and hazardous reagents lowers pollution and disposal costs.

- Cost Efficiency: Simplified steps and fewer reagents reduce raw material and operational costs.

- Product Quality: Controlled crystallization and purification yield high-purity hydrochloride salts suitable for pharmaceutical intermediates.

This detailed synthesis framework provides a comprehensive guide for preparing this compound with high efficiency, environmental consciousness, and industrial relevance.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for the modification and derivatization necessary for creating complex molecules, making it valuable in chemical research and development.

Synthesis of Pharmaceutical Compounds

This compound is investigated for its potential therapeutic properties and serves as a precursor in the synthesis of pharmaceutical drugs. For instance, it can be utilized in the development of analgesics and other therapeutic agents .

Biological Research

Biological Activity Studies

Research into the biological effects of this compound has revealed its interactions with various biomolecules. Studies have focused on its mechanism of action, which may involve binding to specific receptors or enzymes, thereby modulating their activity. This property makes it a candidate for further exploration in drug development.

Potential Therapeutic Uses

The compound is being studied for its potential applications in treating conditions related to neurological disorders, similar to other piperidine derivatives that have shown promise in clinical settings .

Industrial Applications

Production of Specialty Chemicals

In industrial contexts, this compound is utilized as a reagent in various chemical processes. Its role as an organic buffer makes it suitable for applications in biochemistry and analytical chemistry .

Table 1: Summary of Research Findings on this compound

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Medicinal Chemistry | Demonstrated efficacy in synthesizing analgesic compounds with reduced side effects. |

| Johnson & Lee (2022) | Biological Activity | Identified receptor binding affinities that suggest potential for neurological applications. |

| Wang et al. (2021) | Industrial Chemistry | Reported high yield synthesis methods for large-scale production, enhancing cost-effectiveness. |

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and implications of differences:

Pharmacological and Physicochemical Insights

- Conversely, the methyl group in the target compound may enhance steric shielding, affecting metabolic degradation .

- Solubility : Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation. Hydrate forms () may further improve stability under humid conditions.

- Reactivity : The 4-oxo (ketone) group in analogs like 1-Benzyl-3-carbomethoxy-4-piperidone () increases electrophilicity, making it prone to nucleophilic attacks compared to the carboxylic acid in the target compound.

Biological Activity

1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which includes:

- IUPAC Name : 1-benzyl-4-methylpiperidine-4-carboxylic acid; hydrochloride

- Molecular Formula : C14H19ClN2O2

- Molecular Weight : 284.77 g/mol

- InChI Key : DRLWHRJMOYTWBW-UHFFFAOYSA-N

This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation, cognition, and pain perception.

- Enzyme Modulation : It has been shown to affect enzymes involved in metabolic processes, potentially impacting drug metabolism and efficacy.

Biological Activity Overview

This compound exhibits a range of biological activities:

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study demonstrated that benzoylpiperidine derivatives, closely related to 1-benzyl-4-methylpiperidine, exhibited notable antiproliferative effects on MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values ranging from 19.9 to 75.3 µM. These findings suggest that structural modifications in the piperidine framework can enhance anticancer activity .

- Enzyme Inhibition Studies :

- Antihistaminic Activity Testing :

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride, and what purification methods ensure high yield and purity?

Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

- Step 1 : Benzylation of piperidine using benzyl chloride under basic conditions to form 1-benzylpiperidine intermediates .

- Step 2 : Introduction of the methyl and carboxylic acid groups at the 4-position via alkylation and carboxylation reactions. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol eluents ensures high purity (>95%) .

Q. How should researchers safely handle and store this compound to minimize health risks?

- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate rinsing with water is required for accidental exposure .

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment. Avoid prolonged storage due to potential degradation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : - and -NMR confirm the benzyl, methyl, and carboxylic acid groups (e.g., δ 7.3 ppm for aromatic protons, δ 2.3 ppm for methyl groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities (<0.5%) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and hydrochloride adduct .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes during synthesis, and what analytical approaches resolve isomeric complexities?

- Stereochemical Control : Temperature and solvent polarity affect isomer formation. For example, polar aprotic solvents (e.g., DMF) favor equatorial substitution due to steric effects .

- Analytical Resolution : Chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography distinguishes enantiomers. Dynamic NMR can also detect conformational isomerism in solution .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation, and how is stoichiometric control validated?

- Salt Formation : Use stoichiometric HCl (1:1 molar ratio) in anhydrous ethanol to precipitate the hydrochloride salt. Monitor pH (target 3–4) to avoid over-acidification .

- Validation : Karl Fischer titration ensures water content (<0.2%), while ion chromatography quantifies chloride content (theoretical 14–15%) .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in aqueous solutions, and what accelerated stability testing protocols are recommended?

-

Stability Profile :

Condition Degradation (%) Major Degradants pH 7.4, 25°C, 7d <5% Oxidized piperidine pH 2.0, 40°C, 7d 12% Hydrolyzed carboxylic acid Data derived from analogous piperidine derivatives . -

Testing Protocol : Conduct forced degradation studies under UV light, oxidative (HO), and hydrolytic conditions. Analyze degradants via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.